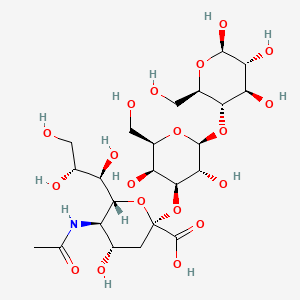

GM3 carbohydrate moiety

Description

Structure

3D Structure

Properties

CAS No. |

64839-33-4 |

|---|---|

Molecular Formula |

C23H39NO19 |

Molecular Weight |

633.6 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20+,21-,23-/m0/s1 |

InChI Key |

CILYIEBUXJIHCO-UITFWXMXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Carbohydrate Moiety of GM3 Ganglioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, analysis, and biological function of the carbohydrate moiety of GM3 ganglioside. GM3, the simplest of the ganglio-series gangliosides, plays a pivotal role in a multitude of cellular processes, including signal transduction, cell growth, and differentiation.[1] Its aberrant expression and function have been implicated in various pathological conditions, such as cancer and metabolic diseases, making it a significant target for therapeutic intervention.[2]

Core Structure of the GM3 Carbohydrate Moiety

The carbohydrate portion of GM3 is a trisaccharide composed of N-acetylneuraminic acid (sialic acid), galactose, and glucose, attached to a ceramide backbone.[1][3][4][5] The specific arrangement of these monosaccharides and the stereochemistry of their glycosidic linkages define the unique structure of GM3 and are crucial for its biological activity.

1.1. Monosaccharide Composition and Glycosidic Linkages

The carbohydrate structure of GM3 is defined by the following sequence and linkages:

-

N-Acetylneuraminic Acid (Neu5Ac) is linked to Galactose via an α(2-3) glycosidic bond.[6][7]

-

Galactose (Gal) is linked to Glucose via a β(1-4) glycosidic bond.[6][7]

-

Glucose (Glc) is linked to the ceramide moiety via a β(1-1) glycosidic bond.

The complete condensed structure can be represented as Neu5Acα(2-3)Galβ(1-4)Glcβ1-1'Cer .[8]

1.2. Conformational Analysis and Quantitative Structural Data

The three-dimensional conformation of the this compound is not static but exists in a dynamic equilibrium of different conformers. The flexibility of the glycosidic linkages plays a critical role in its interaction with other molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have been employed to elucidate the preferred conformations.[7][9][10]

| Glycosidic Linkage | Dihedral Angles (φ/ψ) | Predominant Conformer(s) | Method | Reference |

| Neu5Acα(2-3)Gal | Not explicitly tabulated | Extended | NMR, MD Simulation | [9][11] |

| Galβ(1-4)Glc | Not explicitly tabulated | Multiple low-energy conformations | NMR, MD Simulation | [9][10] |

Experimental Protocols for Structural Elucidation

The structural analysis of the this compound involves a series of experimental procedures, from extraction and purification to detailed structural characterization.

2.1. Extraction and Purification of Gangliosides

A common method for the isolation of gangliosides from biological samples is the Folch partition method, followed by further purification steps.[12][13]

Protocol: Micro-Scale Ganglioside Isolation [14]

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

-

Solvent Extraction: Extract the lipids using a chloroform:methanol solvent system (e.g., 2:1, v/v).

-

Partitioning: Add an aqueous salt solution (e.g., 0.1 M KCl) to create a biphasic system. Gangliosides will partition into the upper aqueous phase.[12]

-

Desalting and Purification: The upper phase is collected and subjected to desalting and further purification using solid-phase extraction (SPE) with a C18 cartridge.[12] Gangliosides are eluted with a series of methanol and chloroform:methanol washes.[12]

Experimental Workflow for Ganglioside Extraction and Analysis

Caption: Workflow for the extraction, purification, and analysis of gangliosides.

2.2. Structural Characterization Techniques

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of GM3, which aids in confirming its structure.[6][15][16]

Protocol: LC-MS/MS Analysis of GM3 [16][17]

-

Chromatographic Separation: Purified gangliosides are separated using reversed-phase liquid chromatography (LC).[16]

-

Ionization: The separated molecules are ionized using electrospray ionization (ESI).

-

MS Analysis: The mass-to-charge ratio (m/z) of the intact GM3 molecule is determined.

-

MS/MS Fragmentation: The parent ion is fragmented, and the m/z of the resulting fragments are analyzed to confirm the sequence of monosaccharides and the structure of the ceramide moiety.[15][18]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the anomeric configuration (α or β) and the linkage positions of the glycosidic bonds.[6][7]

Protocol: NMR Analysis of this compound

-

Sample Preparation: The purified GM3 sample is dissolved in a suitable deuterated solvent.

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra are acquired to identify the chemical shifts of protons and carbons in the carbohydrate moiety.[7]

-

2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish scalar coupling networks and through-bond connectivities, which allows for the assignment of all proton and carbon signals and the determination of glycosidic linkage positions.

-

NOESY/ROESY: Through-space correlations are identified to determine the spatial proximity of protons, which provides information about the conformation of the glycosidic linkages.[9]

Biological Function: GM3 in Cellular Signaling

The carbohydrate moiety of GM3 is exposed on the cell surface, where it functions as a critical modulator of transmembrane signaling, particularly by interacting with growth factor receptors within lipid rafts.[19][2][5]

3.1. Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

GM3 is a known inhibitor of EGFR tyrosine kinase activity.[20][21] This inhibition is not due to direct competition with the epidermal growth factor (EGF) ligand but rather through a unique carbohydrate-carbohydrate interaction.

The N-linked glycans on the extracellular domain of EGFR, particularly those with terminal N-acetylglucosamine (GlcNAc) residues, can interact with the carbohydrate headgroup of GM3.[3][21] This interaction is thought to alter the conformation or dimerization of the EGFR, thereby inhibiting the autophosphorylation of its intracellular tyrosine kinase domain upon EGF binding.[22]

Signaling Pathway: GM3-Mediated Inhibition of EGFR

Caption: GM3 inhibits EGFR signaling through carbohydrate interactions.

This guide provides a foundational understanding of the GM3 ganglioside's carbohydrate moiety for professionals in research and drug development. Further investigation into the specific conformational dynamics and interactions of GM3 in different cellular contexts will be crucial for the development of novel therapeutic strategies targeting GM3-mediated signaling pathways.

References

- 1. GM3 - Wikipedia [en.wikipedia.org]

- 2. Regulation of signal transduction by gangliosides in lipid rafts: focus on GM3-IR and GM1-TrkA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. lipotype.com [lipotype.com]

- 6. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Atomic-resolution conformational analysis of the GM3 ganglioside in a lipid bilayer and its implications for ganglioside–protein recognition at membrane surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular dynamics study of the conformations of glycosidic linkages in sialic acid modified ganglioside GM3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and dynamics of the sialic acid moiety of GM3-ganglioside at the surface of a magnetically oriented membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. Protocol Index [glycotech.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Characterization of GM3 Gangliosides in Human Milk throughout Lactation: Insights from the Analysis with the Use of Reversed-Phase Liquid Chromatography Coupled to Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. guo.chem.ufl.edu [guo.chem.ufl.edu]

- 19. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Biosynthesis of GM3 Carbohydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of the GM3 ganglioside, a crucial precursor for the synthesis of most complex gangliosides in vertebrates. This document details the enzymatic pathway, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visual representations of the pathway and experimental workflows.

Introduction to GM3 Ganglioside

GM3, or monosialodihexosylganglioside, is the simplest ganglioside and is ubiquitously found in the plasma membranes of vertebrate cells.[1][2] Structurally, it consists of a ceramide lipid anchor linked to an oligosaccharide chain containing one sialic acid residue.[2] GM3 plays a fundamental role as the precursor for the biosynthesis of the a-, b-, and c-series of more complex gangliosides.[3][4] Beyond its role as a biosynthetic intermediate, GM3 is involved in various cellular processes, including cell signaling, growth regulation, and immune responses.[1][2] Dysregulation of GM3 biosynthesis has been implicated in several pathological conditions, making its study a critical area of research for drug development.[5]

The GM3 Biosynthesis Pathway

The synthesis of GM3 is a sequential enzymatic process that primarily occurs in the Golgi apparatus, with initial steps in the endoplasmic reticulum.[3][6] The pathway involves three key enzymes that catalyze the stepwise addition of sugar moieties to a ceramide backbone.

The biosynthesis of GM3 begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by Glucosylceramide Synthase (GCS) , encoded by the UGCG gene.[7][8] Subsequently, Lactosylceramide Synthase (LacCerS) , encoded by the B4GALT5 or B4GALT6 gene, adds a galactose residue to GlcCer to form lactosylceramide (LacCer).[7][8] The final step is the addition of a sialic acid residue to LacCer, catalyzed by GM3 Synthase (GM3S) , also known as lactosylceramide α-2,3-sialyltransferase, which is encoded by the ST3GAL5 gene.[7][8] This reaction forms the GM3 ganglioside.

Quantitative Data on GM3 Biosynthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the GM3 biosynthesis pathway.

Table 1: Kinetic Parameters of Glucosylceramide Synthase (GCS)

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Human Leukocytes | p-nitrophenyl-β-D-glucopyranoside (PNPG) | 12.6 mM | 333 U/mg | [5] |

Table 2: Kinetic Parameters of Lactosylceramide Synthase (LacCerS)

| Enzyme Source | Substrate | Apparent Km | Reference |

| HEK-B4GALT5 cells | UDP-Galactose | 214.4 µM | [4] |

| HEK-B4GALT5 cells | Glucosylceramide (deuterated) | 2.47 µM | [4] |

Table 3: Activity of GM3 Synthase (GM3S)

| Enzyme Source | Condition | Specific Activity | Reference |

| Human Monocytes | With exogenous Lactosylceramide | 57.1 pmol/h per mg protein | [4] |

| Human Monocyte-derived Macrophages | With exogenous Lactosylceramide | 563 pmol/h per mg protein | [4] |

Note: Specific Km and Vmax values for GM3 Synthase (ST3GAL5) were not explicitly found in the reviewed literature. The activity of the enzyme is highly regulated and can vary significantly depending on the cellular context and lipid environment.[6]

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes in the GM3 biosynthesis pathway.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from a method using a fluorescent ceramide analog and HPLC analysis.[6][9]

Materials:

-

Cells or tissue homogenate

-

Lysis buffer: 50 mM Tris-HCl (pH 7.4), 1.0 µg/ml leupeptin, 10 µg/ml aprotinin, 25 µM phenylmethylsulfonyl fluoride

-

Fluorescent substrate: C6-NBD-ceramide

-

UDP-glucose

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Lysis: Harvest cells and homogenize by sonication in lysis buffer.

-

Microsome Isolation: Isolate microsomes by ultracentrifugation (129,000 x g for 60 min).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 50 µg of microsomal protein.

-

Add liposomal substrate composed of C6-NBD-ceramide.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate at 37°C for 60 minutes in a shaking water bath.

-

-

Lipid Extraction: Terminate the reaction and extract lipids using a suitable organic solvent system (e.g., chloroform:methanol).

-

HPLC Analysis:

-

Resuspend the extracted lipids in the mobile phase.

-

Inject the sample into an HPLC system equipped with a normal-phase column.

-

Separate the fluorescent product (C6-NBD-glucosylceramide) from the substrate.

-

Quantify the product using a fluorescence detector.

-

Lactosylceramide Synthase (LacCerS) Activity Assay

This protocol utilizes a deuterated glucosylceramide substrate and LC-MS/MS for sensitive detection.[10]

Materials:

-

Cell or tissue homogenate

-

Deuterated substrate: Glucosylceramide-d7 (GlcCerd7)

-

UDP-galactose (UDP-Gal)

-

Reaction buffer: 50 mM HEPES, pH 7.3, 5 mM MgCl₂, 5 mM MnCl₂, 5 mM gluconic acid δ-lactone

-

LC-MS/MS system

Procedure:

-

Homogenate Preparation: Prepare a crude homogenate of the biological sample.

-

Enzyme Reaction:

-

Incubate the homogenate with GlcCerd7 and a saturating concentration of UDP-Gal in the reaction buffer.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Lipid Extraction: Stop the reaction and extract the lipids.

-

LC-MS/MS Analysis:

-

Analyze the extracted lipids by LC-MS/MS.

-

Monitor the conversion of GlcCerd7 to lactosylceramide-d7 (LacCerd7) using multiple reaction monitoring (MRM).

-

Quantify the product based on a standard curve.

-

GM3 Synthase (GM3S) Activity Assay

This protocol describes an assay using a fluorescently labeled lactoside acceptor substrate and HPLC.[2][8]

Materials:

-

Solubilized microsomes from cells or tissues

-

Reaction buffer: 50 mM MES, pH 6.5, containing 1% Triton X-100

-

Fluorescent acceptor substrate: NBD-alkyl lactoside

-

Donor substrate: CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

-

HPLC system with a fluorescence detector

Procedure:

-

Microsome Preparation: Isolate and solubilize microsomal membranes from the sample.

-

Enzyme Reaction:

-

Incubate the solubilized microsomes in the reaction buffer with NBD-alkyl lactoside and CMP-Neu5Ac.

-

Incubate at 37°C for an appropriate time.

-

-

Reaction Termination: Terminate the reaction by boiling for 5 minutes.

-

Sample Preparation: Centrifuge the sample to pellet any precipitate and collect the supernatant.

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system.

-

Separate the fluorescent product (NBD-GM3) from the unreacted substrate.

-

Monitor the eluate with a fluorescence detector (excitation ~467 nm, emission ~530 nm).

-

Quantify the product based on the peak area.

-

Conclusion

The biosynthesis of GM3 is a fundamental pathway in glycosphingolipid metabolism, with significant implications for cellular function and disease. This technical guide has provided a comprehensive overview of the enzymatic steps, available quantitative data, and detailed experimental protocols to aid researchers in their study of this critical pathway. Further investigation into the kinetic properties of GM3 synthase and the intricate regulation of the entire pathway will be crucial for developing novel therapeutic strategies targeting glycosphingolipid metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Lactosylceramide alpha-2,3-sialyltransferase - Wikipedia [en.wikipedia.org]

- 4. [PDF] Total loss of GM3 synthase activity by a normally processed enzyme in a novel variant and in all ST3GAL5 variants reported to cause a distinct congenital disorder of glycosylation | Semantic Scholar [semanticscholar.org]

- 5. Khan Academy [khanacademy.org]

- 6. Effect of membrane lipids on the lactosylceramide molecular species specificity of CMP-N-acetylneuraminate:lactosylceramide sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic and Structural Consequences of GM3 Synthase Deficiency: Insights from an HEK293-T Knockout Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Core Enzymes of GM3 Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ganglioside GM3 is the simplest member of the ganglio-series of glycosphingolipids and serves as a crucial precursor for the biosynthesis of more complex gangliosides. These molecules are integral components of the plasma membrane and are particularly abundant in the nervous system. Their intricate structures play pivotal roles in cell signaling, cell-to-cell recognition, and adhesion. The aberrant synthesis of GM3 has been implicated in various pathological conditions, including cancer and neurodegenerative disorders, making the enzymes involved in its synthesis critical targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymes responsible for GM3 carbohydrate synthesis, detailing their kinetic properties, the experimental protocols to assay their activity, and the signaling pathways that regulate their function.

Core Enzymes in GM3 Carbohydrate Synthesis

The synthesis of GM3 is a sequential process occurring primarily in the Golgi apparatus, catalyzed by three key enzymes:

-

UDP-Glucose:Ceramide Glucosyltransferase (UGCG)

-

Lactosylceramide Synthase (LCS), encoded by B4GALT5 and B4GALT6

-

GM3 Synthase (GM3S), encoded by ST3GAL5

The biosynthetic pathway begins with the formation of glucosylceramide from ceramide, followed by the addition of galactose to form lactosylceramide, and culminates in the sialylation of lactosylceramide to yield GM3.

UDP-Glucose:Ceramide Glucosyltransferase (UGCG)

UGCG (EC 2.4.1.80) is a pivotal enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[1][2] This reaction occurs on the cytosolic side of the Golgi apparatus.[1]

Kinetic Properties:

Table 1: Quantitative Data for UDP-Glucose:Ceramide Glucosyltransferase (UGCG)

| Parameter | Value | Cell/Tissue Type | Reference |

| Cellular Activity | Quantifiable in pmol range from ~50,000 cells or 1.0 mg tissue | Various | [4] |

| Essentiality for Proliferation | Cell-type specific impact on cell metabolism | KBM7, K562, Jiyoye, Raji cells | [3] |

Lactosylceramide Synthase (LCS)

Lactosylceramide synthase (EC 2.4.1.274) is responsible for the synthesis of lactosylceramide (LacCer) by transferring galactose from UDP-galactose to glucosylceramide (GlcCer).[5] In the central nervous system, this activity is encoded by two genes, B4GALT5 and B4GALT6.[5] Both gene products contribute to the overall LacCer synthase activity.[5]

Kinetic Properties:

Studies in knockout mice have provided valuable insights into the relative contribution of B4GALT5 and B4GALT6 to total lactosylceramide synthase activity.

Table 2: Quantitative Data for Lactosylceramide Synthase (B4GALT5 and B4GALT6)

| Parameter | Value | Cell/Tissue Type | Reference |

| Relative Activity (B4galt5 cKO) | 38% of wild-type levels | Mouse Brain Homogenates | [5] |

| Relative Activity (B4galt6 KO) | 52% of wild-type levels | Mouse Brain Homogenates | [5] |

| Relative Activity (B4galt5 and B4galt6 DKO) | Completely absent | Mouse Brain Homogenates | [5] |

| Km for Glucosylceramide | 1.65 x 10⁻⁴ M | Not Specified | [6] |

| Km for UDP-Gal | 0.5 x 10⁻⁴ M | Not Specified | [6] |

GM3 Synthase (ST3GAL5)

GM3 synthase (EC 2.4.99.9), also known as lactosylceramide α-2,3-sialyltransferase, is the terminal enzyme in GM3 synthesis. It transfers a sialic acid residue from CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to lactosylceramide.[7][8] This enzyme is a type II membrane protein located in the Golgi apparatus.[9] Mutations in the ST3GAL5 gene that lead to a loss of function are the cause of GM3 synthase deficiency, a severe infantile-onset neurocutaneous disorder.[8]

Kinetic Properties:

The kinetic parameters of GM3 synthase have been characterized in various systems, providing insights into its catalytic efficiency and substrate affinity.

Table 3: Quantitative Data for GM3 Synthase (ST3GAL5)

| Parameter | Value | Cell/Tissue Type | Reference |

| Km for Lactosylceramide | 0.11 mM | Cultured Hamster Fibroblasts | [10] |

| Km for CMP-sialic acid | 0.16 mM | Cultured Hamster Fibroblasts | [10] |

| Optimal pH | 6.5 | Cultured Hamster Fibroblasts | [10] |

| Divalent Cation Requirement | Mn²⁺ (15 mM) for maximal activity | Cultured Hamster Fibroblasts | [10] |

| Effect of Detergents | Activated by non-ionic detergents (e.g., Triton CF-54), inhibited by ionic detergents | Cultured Hamster Fibroblasts | [10] |

Experimental Protocols

Accurate measurement of the activity of these enzymes is crucial for research and drug development. Below are detailed methodologies for assaying each of the core enzymes in GM3 synthesis.

Protocol 1: UGCG Activity Assay using Radiolabeled UDP-Glucose

This protocol is adapted from established methods for assaying ceramide glucosyltransferase activity.[11]

Materials:

-

Cell or tissue homogenate

-

Ceramide substrate (e.g., N-octanoyl-D-erythro-sphingosine)

-

UDP-[¹⁴C]glucose

-

Reaction buffer: 0.1 M Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

-

Scintillation cocktail

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

Procedure:

-

Enzyme Preparation: Prepare a crude cell or tissue homogenate in a suitable buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Substrate Preparation: Prepare a stock solution of ceramide in a suitable organic solvent.

-

Reaction Setup: In a microcentrifuge tube, add the following in order:

-

Reaction buffer

-

Ceramide substrate (evaporate the solvent before adding other components)

-

Cell/tissue homogenate (adjust volume for desired protein amount, e.g., 50-100 µg)

-

UDP-[¹⁴C]glucose (to a final specific activity of ~4,000 dpm/nmol)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Reaction Termination: Stop the reaction by adding 1 ml of chloroform:methanol (2:1, v/v).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate. Develop the plate in the developing solvent.

-

Quantification: Visualize the radiolabeled glucosylceramide product by autoradiography or a phosphorimager. Scrape the corresponding silica from the plate and quantify the radioactivity by liquid scintillation counting.

-

Calculation: Calculate the specific activity as pmol of glucosylceramide formed per mg of protein per hour.

Protocol 2: Lactosylceramide Synthase Assay using a Fluorescent Acceptor and HPLC

This method utilizes a fluorescently labeled glucosylceramide analog for sensitive detection of enzyme activity by HPLC.[12]

Materials:

-

Cell or tissue homogenate

-

Fluorescent glucosylceramide substrate (e.g., C6-NBD-GlcCer)

-

UDP-galactose

-

Reaction buffer: 50 mM MES (pH 6.5), 10 mM MnCl₂, 0.1% Triton X-100

-

HPLC system with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm)

-

C18 reverse-phase HPLC column

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from cell or tissue homogenates. Determine the protein concentration.

-

Substrate Preparation: Prepare a stock solution of C6-NBD-GlcCer in ethanol.

-

Reaction Setup: In a microcentrifuge tube, add the following:

-

Reaction buffer

-

UDP-galactose (final concentration 1 mM)

-

C6-NBD-GlcCer (final concentration 50 µM)

-

Microsomal protein (20-50 µg)

-

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µl of chloroform:methanol (2:1, v/v).

-

Lipid Extraction: Vortex and centrifuge. Collect the lower organic phase and dry it under a stream of nitrogen.

-

HPLC Analysis: Resuspend the dried lipid extract in the HPLC mobile phase (e.g., methanol). Inject an aliquot into the HPLC system.

-

Quantification: The fluorescent lactosylceramide product will be separated from the substrate. Quantify the product by integrating the peak area and comparing it to a standard curve of C6-NBD-LacCer.

-

Calculation: Express the enzyme activity as pmol of product formed per mg of protein per minute.

Protocol 3: GM3 Synthase Activity Assay using HPLC

This protocol describes a quantitative assay for GM3 synthase activity using a fluorescence-labeled acceptor substrate and HPLC for product separation.[7]

Materials:

-

Solubilized microsomes from cultured cells or tissues

-

Fluorescence-labeled alkyl lactoside (acceptor substrate)

-

CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (donor substrate)

-

Reaction buffer

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Preparation: Prepare solubilized microsomes from the sample of interest.

-

Reaction Setup: In a reaction volume of 20 µL, incubate the solubilized microsomes with 5 µM of the fluorescence-labeled alkyl lactoside and 12 mM CMP-Neu5Ac.

-

Incubation: Incubate the reaction mixture at 37°C for a suitable period.

-

Reaction Termination: Terminate the reaction by boiling for 5 minutes.

-

Sample Preparation for HPLC: Add 80 µL of water and centrifuge at 12,000 rpm for 5 minutes.

-

HPLC Analysis: Inject an aliquot of the supernatant into the HPLC system. Elute the reaction products and monitor the eluate with a fluorescence detector set at the appropriate excitation and emission wavelengths for the fluorescent tag.

-

Quantification: The amount of the fluorescently labeled GM3 product is quantified by integrating the corresponding peak area.

Signaling Pathways Regulating GM3 Synthesis

The expression and activity of the core enzymes in GM3 synthesis are tightly regulated by various signaling pathways, allowing the cell to modulate its ganglioside composition in response to extracellular cues.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling has been shown to negatively regulate the expression of enzymes involved in ganglioside synthesis, including ST3GAL5.[5][13] This regulation is part of the cellular changes that occur during processes like the epithelial-mesenchymal transition (EMT).[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Gangliosides, including GM3, can modulate MAPK signaling. Conversely, the MAPK pathway can also influence ganglioside synthesis.[14]

Experimental Workflows

Studying GM3 synthesis requires a multi-step workflow, from sample preparation to the final analysis of gangliosides.

Workflow for Analyzing GM3 Synthesis in Cultured Cells

This workflow outlines the key steps for investigating GM3 synthesis and the activity of the involved enzymes in a cell culture model.

Conclusion

The enzymatic machinery responsible for GM3 synthesis represents a highly regulated and critical nexus in cellular glycobiology. A thorough understanding of UGCG, Lactosylceramide Synthase, and GM3 Synthase, from their kinetic properties to their regulation by complex signaling networks, is paramount for deciphering their roles in health and disease. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate these enzymes and explore their potential as therapeutic targets. Future research in this area will undoubtedly uncover further layers of complexity in the regulation of GM3 synthesis and its impact on cellular function.

References

- 1. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 2. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC [pubmed.ncbi.nlm.nih.gov]

- 3. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UGCG - Wikipedia [en.wikipedia.org]

- 5. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. academic.oup.com [academic.oup.com]

- 8. ST3GAL5 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. genecards.org [genecards.org]

- 10. Sialyltransferase Activity Assay for Ganglioside GM3 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme assay of GM3 synthase (lactosylceramide α2,3-sialyltransferase, GM3S, ST3GAL5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The GM3 Carbohydrate Moiety: A Technical Guide to its Role in Immune Response Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ganglioside GM3, a monosialylated glycosphingolipid embedded in the outer leaflet of the plasma membrane, has emerged as a critical modulator of the immune system. Far from being a passive structural component, the GM3 carbohydrate moiety actively participates in the fine-tuning of both innate and adaptive immune responses. Its influence extends to a variety of immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs), where it can trigger or suppress signaling cascades, impacting cellular functions such as proliferation, cytokine secretion, and cytotoxicity. Notably, the immunomodulatory activity of GM3 is not uniform and can be profoundly influenced by the structure of its ceramide-linked fatty acid chain. This technical guide provides an in-depth exploration of the multifaceted role of the this compound in immune regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and therapeutic development in immunology and oncology.

Introduction to GM3 and its Immunomodulatory Functions

GM3 is the simplest ganglioside, serving as a precursor for the biosynthesis of more complex gangliosides.[1] It is ubiquitously expressed across various cell types and is particularly enriched in lipid rafts, specialized membrane microdomains that function as platforms for signal transduction.[2] Within these microdomains, GM3 interacts with and modulates the function of key signaling receptors, thereby influencing a wide array of cellular processes.

The immunomodulatory properties of GM3 are complex and often context-dependent. It can act as both an immunosuppressive and an immunostimulatory molecule. This dual functionality is largely attributed to the molecular species of GM3, which differ in the length and saturation of their fatty acid chains.[3] Very long-chain fatty acid (VLCFA) variants of GM3 tend to be pro-inflammatory, while long-chain fatty acid (LCFA) variants often exhibit anti-inflammatory or immunosuppressive effects.[3]

GM3 in Innate Immunity: The Toll-Like Receptor 4 (TLR4) Connection

A pivotal mechanism through which GM3 regulates innate immunity is its interaction with Toll-like receptor 4 (TLR4), a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[3] GM3 can act as an endogenous ligand for the TLR4/MD-2 complex, modulating its activation and subsequent downstream signaling.[3]

The nature of this modulation is dependent on the fatty acid composition of GM3. VLCFA-GM3 species can synergistically enhance TLR4 activation by LPS and other endogenous ligands like high-mobility group box-1 (HMGB1), leading to increased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4] Conversely, LCFA-GM3 species can suppress TLR4 activation, thereby dampening the inflammatory response.[3]

Quantitative Data on GM3 Modulation of TLR4 Signaling

| GM3 Molecular Species | Effect on LPS-induced Cytokine Production in Human Monocytes | Cytokine | Concentration Change | Reference |

| VLCFA-GM3 (22:0, 24:0) | Enhancement | TNF-α | Dose-dependent increase | [4] |

| VLCFA-GM3 (22:0, 24:0) | Enhancement | IL-6 | Dose-dependent increase | [4] |

| LCFA-GM3 (16:0, 18:0) | Inhibition | TNF-α | Dose-dependent decrease | [4] |

| LCFA-GM3 (16:0, 18:0) | Inhibition | IL-6 | Dose-dependent decrease | [4] |

| Unsaturated VLCFA-GM3 (24:1) | Inhibition | TNF-α, IL-6 | Dose-dependent decrease | [4] |

This table summarizes the differential effects of GM3 molecular species on LPS-induced cytokine production. The exact fold changes or percentage increases/decreases can be found in the cited literature.

Signaling Pathway: GM3 Modulation of TLR4 Activation

Caption: GM3 modulates TLR4 signaling by differentially affecting receptor dimerization.

GM3 in Adaptive Immunity: Regulation of T Cells, B Cells, and Dendritic Cells

GM3 plays a significant role in shaping adaptive immune responses by directly and indirectly influencing the function of T cells, B cells, and dendritic cells.

Dendritic Cells (DCs)

DCs are potent antigen-presenting cells (APCs) that are crucial for initiating T cell responses. GM3 can modulate DC maturation and function. Treatment of DCs with GM3 has been shown to suppress the expression of co-stimulatory molecules like CD80, CD86, and MHC class II, which are essential for T cell activation.[5] This can lead to a state of immune tolerance. Furthermore, GM3 can inhibit the production of pro-inflammatory cytokines such as IL-12 by DCs, while in some contexts, it may spare or even enhance the production of the anti-inflammatory cytokine IL-10.[5]

Quantitative Data on GM3's Effect on Dendritic Cell Maturation

| Treatment | Cell Type | Maturation Marker | Expression Change | Cytokine Production Change | Reference |

| GM3 | Bone marrow-derived DCs | CD40 | Decreased | IL-10: Significantly Inhibited | [5] |

| GM3 | Bone marrow-derived DCs | CD80 | Decreased | IL-12: Significantly Inhibited | [5] |

| GM3 | Bone marrow-derived DCs | CD86 | Decreased | [5] | |

| GM3 | Bone marrow-derived DCs | MHC Class II | Decreased | [5] |

T Cells

GM3 can directly impact T cell proliferation and cytokine production. It has been reported to inhibit T cell proliferation in a dose-dependent manner, potentially by interfering with the IL-2 signaling pathway.[2] The inhibitory effect of GM3 on T cells can contribute to an immunosuppressive tumor microenvironment.[2] Some studies suggest that GM3 can skew T cell responses towards a Th2 phenotype, characterized by the production of cytokines like IL-4.[6]

B Cells

The influence of GM3 on B cell function is less well-characterized but emerging evidence suggests a regulatory role. GM3 has been shown to inhibit the production of IgG and IgM antibodies by human B cells stimulated with Staphylococcus aureus Cowan I (SAC) and IL-2.[7] This inhibition appears to be mediated, at least in part, by the suppression of endogenous TNF-α production by B cells.[7]

GM3 and Natural Killer (NK) Cell Function

NK cells are cytotoxic lymphocytes of the innate immune system that play a critical role in anti-tumor and anti-viral immunity. GM3 has been shown to inhibit NK cell cytotoxicity.[2] This inhibitory effect can be mediated through the interaction of GM3 with Siglec-7, an inhibitory receptor expressed on NK cells.[2]

Quantitative Data on GM3's Effect on NK Cell Cytotoxicity

| Effector:Target Ratio | % Cytotoxicity (Control NK cells) | % Cytotoxicity (+ GM3-treated tumor cells) | p-value | Reference |

| 1:1 | ~15% | ~5% | <0.01 | Adapted from[8] |

| 4:1 | ~30% | ~10% | <0.01 | Adapted from[8] |

This table provides an example of how GM3 on target cells can reduce NK cell-mediated cytotoxicity. The specific percentages are illustrative and based on trends reported in the literature.

Experimental Protocols

In Vitro Treatment of Immune Cells with GM3

Objective: To assess the effect of GM3 on immune cell function (e.g., cytokine production, proliferation, maturation).

Materials:

-

Purified GM3 ganglioside (specify molecular species if known)

-

Immune cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), isolated T cells, bone marrow-derived dendritic cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Stimulants (e.g., LPS for TLR4 activation, anti-CD3/CD28 for T cell activation)

-

96-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare a stock solution of GM3 in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in culture medium to the desired working concentrations. A vehicle control (medium with the solvent) should always be included.

-

Seed the immune cells in the culture plates at an appropriate density.

-

Add the GM3 solutions (and vehicle control) to the respective wells and incubate for a predetermined period (e.g., 1-24 hours). The pre-incubation time will depend on the specific research question.

-

Following the pre-incubation, add the appropriate stimulant to the wells to activate the cells.

-

Incubate the cells for an additional period (e.g., 24-72 hours) depending on the endpoint being measured.

-

Harvest the cell supernatants for cytokine analysis (e.g., by ELISA) and/or the cells for analysis of surface marker expression (by flow cytometry) or proliferation (e.g., by CFSE dilution or MTT assay).

Flow Cytometry Analysis of Dendritic Cell Maturation Markers

Objective: To quantify the expression of co-stimulatory molecules on dendritic cells following GM3 treatment.

Materials:

-

GM3-treated and control dendritic cells

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against DC maturation markers (e.g., anti-CD80-FITC, anti-CD86-PE, anti-MHC-II-APC)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest the dendritic cells and wash them with cold PBS.

-

Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.

-

Incubate the tubes on ice or at 4°C for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Immunoprecipitation of GM3-Interacting Proteins

Objective: To identify proteins that interact with GM3 in immune cells.

Materials:

-

Immune cell lysate

-

Anti-GM3 antibody

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the immune cells in lysis buffer and clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-GM3 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate interacting proteins, or by mass spectrometry for unbiased identification.

Visualizing the Logic: Signaling Pathways and Workflows

Experimental Workflow: Investigating GM3's Effect on DC-mediated T Cell Activation

Caption: Workflow for studying the impact of GM3 on DC-mediated T cell activation.

Conclusion and Future Directions

The this compound is a dynamic regulator of the immune system, with its diverse molecular species orchestrating a spectrum of pro- and anti-inflammatory responses. Its ability to modulate key signaling pathways in both innate and adaptive immune cells underscores its importance in maintaining immune homeostasis and its potential as a therapeutic target. The differential effects of VLCFA- and LCFA-GM3 on TLR4 signaling highlight the need for a nuanced understanding of ganglioside biology in inflammatory diseases and cancer.

Future research should focus on elucidating the precise molecular mechanisms by which different GM3 species are recognized by immune receptors and how these interactions translate into distinct downstream signaling events. The development of tools to specifically target or modulate the activity of certain GM3 species could open up new avenues for the treatment of autoimmune diseases, chronic inflammation, and cancer. Furthermore, harnessing the immunomodulatory properties of GM3 in vaccine adjuvants and cancer immunotherapies represents a promising area for further investigation. This technical guide provides a foundational resource for scientists and clinicians working to unravel the complexities of GM3-mediated immune regulation and translate these findings into novel therapeutic strategies.

References

- 1. GM3 - Wikipedia [en.wikipedia.org]

- 2. Current state-of-the-art on ganglioside-mediated immune modulation in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Milk-derived GM(3) and GD(3) differentially inhibit dendritic cell maturation and effector functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fine specificity of natural killer T cells against GD3 ganglioside and identification of GM3 as an inhibitory natural killer T-cell ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of gangliosides on Ig production and proliferation by human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

The Discovery and Elucidation of GM3 Ganglioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM3 ganglioside, the simplest of the sialic acid-containing glycosphingolipids, has emerged from a historically significant discovery to become a focal point in contemporary cell biology and therapeutic development. Initially identified as "hematoside" in horse erythrocytes, its structure, comprising a ceramide lipid anchor linked to a trisaccharide chain of N-acetylneuraminic acid, galactose, and glucose, has been meticulously elucidated. This technical guide provides an in-depth exploration of the discovery of GM3 ganglioside and its carbohydrate moiety. It details both the classical and modern experimental protocols for its isolation, purification, and structural characterization. Furthermore, this guide summarizes the quantitative distribution of GM3 across various tissues and cell lines and visually details its critical role in modulating key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor pathways. This document serves as a comprehensive resource for researchers aiming to understand and manipulate the biological functions of GM3 ganglioside.

Introduction: The Historical Context of Ganglioside Discovery

The journey into the world of gangliosides began in the mid-20th century, with Ernst Klenk's pioneering work in the 1940s leading to the initial isolation and naming of this class of lipids from brain ganglion cells.[1] A pivotal moment in the specific history of GM3 came in 1951, with the isolation of an acidic sugar-containing lipid from horse erythrocytes, which was termed "hematoside."[2] It was later understood that this hematoside was, in fact, GM3 ganglioside. The nomenclature "GM3" itself provides a structural clue: "G" for ganglioside, "M" for monosialic acid, and "3" denoting its migration pattern on thin-layer chromatography relative to other monosialo-gangliosides.[1][3]

Structurally, GM3 is an amphipathic molecule with a hydrophobic ceramide portion embedded in the plasma membrane and a hydrophilic carbohydrate chain extending into the extracellular space.[4][5] This carbohydrate moiety, N-acetylneuraminic acid-galactose-glucose, is the defining feature of GM3 and the basis for its biological activity.[3][6] GM3 is the foundational precursor for the biosynthesis of more complex gangliosides and is predominantly synthesized in the Golgi apparatus before its transport to the plasma membrane.[6][7] Beyond its structural role, GM3 is a critical modulator of cellular signaling, influencing processes such as cell growth, adhesion, migration, and immune responses.[4][5][8] Its ability to inhibit growth factor receptor signaling has positioned it as a molecule of significant interest in cancer biology and metabolic diseases like type 2 diabetes.[6][9]

Quantitative Distribution of GM3 Ganglioside

GM3 is the most prevalent membrane-bound glycosphingolipid in many tissues.[3] Its concentration, however, varies significantly between different tissues and cell types, and its dysregulation is often associated with pathological conditions. The following tables summarize the quantitative data on GM3 concentration in various human and mammalian tissues and cell lines.

Table 1: Concentration of GM3 Ganglioside in Human Tissues and Plasma

| Tissue/Fluid | GM3 Concentration | Method of Analysis | Reference |

| Plasma | ~10-15 µg/mL (~10 µM) | Densitometry of TLC, LC-MS/MS | [9][10] |

| Liver | ~66 µg lipid-bound N-acetylneuraminic acid/g fresh tissue | Gas-Liquid Chromatography | [11] |

| Brain (Frontal Cortex) | Present (major forms: 38:1, 36:1 ceramide) | LC-MS/MS | [12] |

| Human Milk (later stages) | Major ganglioside component | Not specified | [13] |

Table 2: Relative Abundance of GM3 in Various Cell Lines

| Cell Line | Cell Type | Relative Abundance of GM3 | Key Observations | Reference |

| CFPAC-1 | Pancreatic Cancer | High (most abundant ganglioside) | GM3(d34:1) is the major species. | [4] |

| NCI-H358 | Lung Cancer | High (most abundant ganglioside) | GM3(d34:1) is the major species. | [4] |

| MCF7 | Breast Cancer | High (most abundant ganglioside) | GM3(d34:1) is the major species. | [4] |

| A549 | Lung Cancer | Present, but GM2 is more abundant | [4] | |

| Caski | Cervical Cancer | Present, but GM1 is more abundant | [4] | |

| hTERT/HPNE | Noncancerous Pancreatic | Lower than cancerous counterpart (CFPAC-1) | GM3(d34:1) is ~5-fold lower than in CFPAC-1. | [4] |

| HL-60 | Myeloid Leukemia | Increases during macrophage-like differentiation | [8] | |

| U937 | Monocytoid Leukemia | Increases during macrophage-like differentiation | [8] |

Experimental Protocols

Classical Method for Isolation, Purification, and Structural Elucidation of GM3 Ganglioside

This section outlines the traditional methodologies that were instrumental in the initial discovery and characterization of GM3.

3.1.1. Isolation and Purification of GM3 Ganglioside from Erythrocytes

This protocol is based on classical biochemical techniques for lipid extraction and purification.

-

Homogenization and Lipid Extraction (Folch Method):

-

Homogenize packed erythrocytes in a 20-fold excess of chloroform:methanol (2:1, v/v) to precipitate proteins.

-

Stir the mixture for several hours at room temperature.

-

Filter the homogenate to remove the protein precipitate.

-

To the filtrate, add 0.2 volumes of 0.9% aqueous NaCl to induce phase separation.

-

After settling, the upper aqueous-methanol phase will contain the gangliosides, while the lower chloroform phase will contain most other lipids.

-

Carefully collect the upper phase.[1]

-

-

Crude Ganglioside Fraction Purification by Column Chromatography:

-

Prepare a silica gel column equilibrated with chloroform:methanol:water (60:35:8, v/v/v).

-

Apply the dried and resuspended upper phase extract to the column.

-

Elute with a stepwise gradient of increasing methanol and water concentration.

-

Collect fractions and monitor for the presence of gangliosides using thin-layer chromatography (TLC) with a sialic acid-specific stain (e.g., resorcinol-HCl).

-

Pool the fractions containing GM3.[14]

-

-

Purification of GM3 by High-Performance Liquid Chromatography (HPLC):

-

Further purify the GM3-containing fractions using a silica-based HPLC column.

-

Use a solvent gradient system, for example, a linear gradient of isopropanol-hexane-water.

-

Monitor the eluent by UV absorbance at 215 nm.

-

Collect the peak corresponding to GM3.[3]

-

3.1.2. Structural Elucidation of the Carbohydrate Moiety

-

Acid Hydrolysis and Monosaccharide Analysis:

-

Hydrolyze the purified GM3 with 2 M trifluoroacetic acid (TFA) at 100°C for 4 hours to cleave glycosidic bonds.

-

Neutralize the hydrolysate and reduce the monosaccharides with sodium borohydride.

-

Acetylatethe resulting alditols with acetic anhydride.

-

Analyze the alditol acetates by gas-liquid chromatography (GLC) and compare their retention times to known standards to identify and quantify the monosaccharide components (glucose, galactose, and N-acetylneuraminic acid).

-

-

Permethylation Analysis for Linkage Determination:

-

Methylate all free hydroxyl groups of the intact GM3 using the Hakomori method (methyl iodide and dimethyl sulfoxide anion).

-

Hydrolyze the permethylated GM3.

-

Reduce and acetylate the partially methylated monosaccharides.

-

Analyze the resulting partially methylated alditol acetates (PMAAs) by gas-liquid chromatography-mass spectrometry (GLC-MS). The fragmentation pattern of the PMAAs reveals the positions of the glycosidic linkages.

-

Modern Lipidomics Workflow for GM3 Analysis

This section describes a contemporary approach for the comprehensive analysis of GM3 and other gangliosides using LC-MS/MS.

-

Sample Preparation and Ganglioside Extraction:

-

For cell pellets, lyse the cells in a suitable buffer (e.g., 50 mM ammonium bicarbonate) using sonication or bead beating.

-

For tissues, homogenize in an appropriate solvent.

-

Perform a protein quantification assay (e.g., BCA assay) on the lysate.

-

Extract the lipids using a monophasic solvent system, such as absolute methanol or a chloroform:methanol:water mixture.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the lipids.[15]

-

For complex samples, purify the ganglioside fraction using solid-phase extraction (SPE) with a C18 cartridge.[16]

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation using a reversed-phase column (e.g., C8 or C18) with a gradient of mobile phases, such as methanol/water with ammonium formate.[17]

-

Couple the liquid chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both positive and negative ion modes. Negative ion mode is often preferred for ganglioside analysis due to the acidic nature of sialic acid.

-

Use data-dependent or data-independent acquisition to obtain MS/MS fragmentation spectra for structural confirmation.[15][17]

-

-

Data Analysis:

-

Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL).

-

Identify GM3 species based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns (e.g., the loss of sialic acid).

-

Quantify the relative or absolute abundance of different GM3 molecular species using internal standards.

-

Protocol for Analyzing GM3-Mediated Inhibition of EGFR Phosphorylation

This protocol details an experimental procedure to investigate the inhibitory effect of GM3 on Epidermal Growth Factor Receptor (EGFR) activation.

-

Cell Culture and Treatment:

-

Culture a suitable cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells) in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with varying concentrations of purified GM3 ganglioside (e.g., 0, 10, 25, 50 µM) for 1-2 hours.

-

-

EGFR Stimulation and Cell Lysis:

-

Stimulate the cells with epidermal growth factor (EGF) (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.

-

Immediately place the cells on ice and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation of EGFR (Optional but Recommended for Cleaner Results):

-

Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-receptor complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer (or use the whole-cell lysates directly).

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against phosphorylated tyrosine (e.g., pY20 or a specific anti-phospho-EGFR antibody).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR.[18][19][20]

-

GM3 Ganglioside in Cellular Signaling

GM3 is a key regulator of transmembrane signaling, primarily by modulating the activity of receptor tyrosine kinases and other membrane-associated proteins within lipid rafts.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

GM3 is a known inhibitor of EGFR autophosphorylation.[9] Upon binding of EGF, EGFR monomers dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades that promote cell proliferation and survival. GM3 can interact with EGFR within the plasma membrane, altering its conformation and inhibiting this ligand-induced autophosphorylation. This inhibitory action of GM3 is a crucial mechanism for controlling cell growth.

Modulation of Insulin and IGF-1 Receptor Signaling

GM3 plays a significant role in insulin resistance. Elevated levels of GM3 in adipocytes and other tissues can impair insulin signaling.[11][21] GM3 is thought to interact with the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R) within caveolae, which are specific types of lipid rafts. This interaction can prevent the proper activation of the receptor upon insulin binding, leading to a blunted downstream signaling cascade that includes the phosphorylation of insulin receptor substrate (IRS) and the activation of PI3K/Akt, which is necessary for glucose uptake.[22][23]

Experimental and Analytical Workflow

The comprehensive study of GM3 ganglioside involves a multi-step workflow, from initial sample preparation to final data interpretation.

Conclusion

The discovery and characterization of GM3 ganglioside represent a significant thread in the fabric of glycobiology and cell signaling research. From its initial identification as a simple hematoside to its current status as a critical modulator of receptor tyrosine kinase activity, the journey of GM3 underscores the importance of fundamental biochemical exploration. The experimental protocols, both classical and modern, detailed in this guide provide a toolkit for researchers to further unravel the complexities of GM3's biological functions. The quantitative data and signaling pathway diagrams presented herein offer a snapshot of our current understanding and highlight the potential of GM3 as a therapeutic target in oncology and metabolic disorders. As analytical technologies continue to advance, a deeper and more nuanced understanding of the roles of specific GM3 molecular species in health and disease is on the horizon, promising new avenues for drug development and clinical intervention.

References

- 1. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. GM3 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganglioside composition analysis [bio-protocol.org]

- 11. Ganglioside GM3 prevents high fat diet-induced hepatosteatosis via attenuated insulin signaling pathway | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Dietary Control of Ganglioside Expression in Mammalian Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bvchroma.com [bvchroma.com]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of GM3 Gangliosides in Human Milk throughout Lactation: Insights from the Analysis with the Use of Reversed-Phase Liquid Chromatography Coupled to Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Type2 Diabetes and Ganglioside GM3 [glycoforum.gr.jp]

- 22. Ganglioside GM3 Mediates Glucose-Induced Suppression of IGF-1 Receptor—Rac1 Activation to Inhibit Keratinocyte Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Modulatory Role of GM3 Ganglioside in Membrane Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ganglioside GM3, a monosialodihexosylganglioside, is the simplest and most common ganglioside found in the plasma membranes of mammalian cells[1]. Structurally, it consists of a ceramide lipid anchor embedded in the membrane and a hydrophilic carbohydrate moiety exposed to the extracellular space[2]. This carbohydrate headgroup, composed of sialic acid, galactose, and glucose, is a critical player in cell-to-cell communication, adhesion, and signaling[2]. Accumulating evidence points to GM3's significant role in modulating the function of various membrane proteins, often acting as a negative regulator of signal transduction pathways. This technical guide provides an in-depth exploration of the interaction between the GM3 carbohydrate moiety and key membrane proteins, focusing on the underlying mechanisms, experimental approaches to study these interactions, and the implications for drug development.

Core Concept: GM3-Mediated Regulation of Membrane Proteins

GM3 is known to interact with and modulate the activity of several classes of membrane proteins, primarily through its carbohydrate headgroup. These interactions can be broadly categorized as:

-

Carbohydrate-Carbohydrate Interactions: The glycan portion of GM3 can interact with the N-linked glycans of membrane glycoproteins[3][4]. This mode of interaction is particularly relevant for the regulation of the Epidermal Growth Factor Receptor (EGFR)[3][4].

-

Protein-Carbohydrate Interactions: The sialic acid residue of GM3 can directly interact with specific amino acid residues on membrane proteins, influencing their conformation and activity[5].

These interactions often occur within specialized membrane microdomains, or lipid rafts, where GM3, receptors, and signaling molecules are concentrated, facilitating their regulatory interplay[6].

GM3 Interaction with Key Membrane Proteins

Epidermal Growth Factor Receptor (EGFR)

GM3 is a well-established inhibitor of EGFR activation[3][4][7]. This inhibition is achieved through multiple mechanisms:

-

Inhibition of Dimerization: By binding to EGFR, GM3 can prevent the ligand-induced dimerization of the receptor, a crucial step for its activation and subsequent autophosphorylation[8].

-

Modulation of Phosphorylation: GM3 has been shown to specifically block the phosphorylation of certain tyrosine residues on EGFR, thereby attenuating downstream signaling cascades such as the PI3K/AKT pathway[7][8]. The inhibitory effect of GM3 on EGFR tyrosine kinase is significantly enhanced when the N-glycans on EGFR have terminal N-acetylglucosamine (GlcNAc) residues exposed[7]. A 10-fold decrease in the phosphorylation of the native EGFR has been observed with 200 µM GM3[9].

-

Interaction with N-linked Glycans: The interaction between GM3 and EGFR is dependent on the glycosylation state of the receptor[9]. Specifically, the sialyllactose of GM3 interacts with N-glycans on EGFR that terminate with GlcNAc[3][4][7].

Insulin Receptor (IR)

GM3 plays a critical role in insulin resistance by negatively regulating the insulin receptor[10][11].

-

Disruption of IR Localization: In adipocytes, an accumulation of GM3 is associated with the displacement of the insulin receptor from caveolae, specialized lipid raft microdomains essential for proper insulin signaling[9]. This dissociation of the IR from caveolin-1 by GM3 impairs downstream metabolic signaling[9].

-

Inhibition of IR Kinase Activity: Exogenous GM3 can suppress the insulin-stimulated tyrosine phosphorylation of both the insulin receptor and its primary substrate, IRS-1[10]. Mice lacking GM3 synthase exhibit enhanced insulin sensitivity and increased insulin receptor phosphorylation in skeletal muscle.

Integrins and Tetraspanins

GM3 modulates cell adhesion and motility by influencing the function of integrins, often in concert with tetraspanin proteins like CD9 and CD82.

-

Regulation of Integrin-Mediated Adhesion: The presence of GM3 can regulate the function of integrin receptors, such as α5β1, which is essential for cell adhesion to fibronectin[3].

-

Cooperative Inhibition of Cell Motility: GM3 and the tetraspanin CD9 can cooperatively inhibit the haptotactic motility of tumor cells. This is thought to occur through the direct interaction of GM3 with CD9. Similarly, a heterodimer of GM2 and GM3 can interact with the tetraspanin CD82 to inhibit cell motility by suppressing cMet kinase activity[2].

-

Modulation of Integrin-EGFR Crosstalk: GM3 can disrupt the ligand-independent association between the integrin β1 subunit and EGFR, leading to an inhibition of cell proliferation[7].

Data Presentation

While the qualitative effects of GM3 on membrane protein function are well-documented, there is a notable scarcity of specific quantitative data, such as binding affinities (Kd) and half-maximal inhibitory concentrations (IC50), in the reviewed literature. The following tables summarize the currently understood interactions and effects.

Table 1: GM3 Interaction with Epidermal Growth Factor Receptor (EGFR)

| Parameter | Description | Quantitative Data | References |

| Binding Interaction | GM3 binds to EGFR, primarily through carbohydrate-carbohydrate interactions with N-linked glycans. This interaction is dependent on the glycosylation state of EGFR. | Binding is strong but specific Kd values are not readily available. | [3][4][9] |

| Effect on Dimerization | Inhibits ligand-induced dimerization of EGFR. | Not specified. | [8] |

| Effect on Phosphorylation | Inhibits autophosphorylation of EGFR at specific tyrosine residues (Tyr-845, Tyr-1148, Tyr-1068). | A 10-fold decrease in phosphorylation is observed with 200 µM GM3. | [7][9] |

| Downstream Signaling | Attenuates the PI3K/AKT signaling pathway. | Not specified. | [8] |

Table 2: GM3 Interaction with Insulin Receptor (IR)

| Parameter | Description | Quantitative Data | References |

| Binding Interaction | GM3 directly binds to the insulin receptor. | Not specified. | [9] |

| Effect on Localization | Promotes the dissociation of the IR from caveolin-1 and its displacement from caveolae. | Not specified. | [9] |

| Effect on Phosphorylation | Suppresses insulin-induced tyrosine phosphorylation of the IR and IRS-1. | Not specified. | [10] |

| Downstream Signaling | Inhibits insulin-sensitive glucose transport. | Not specified. | [10] |

Table 3: GM3 Interaction with Integrins and Tetraspanins

| Protein Complex | Description of Interaction | Functional Outcome | References |

| GM3 and α5β1 Integrin | GM3 modulates the function of the α5β1 integrin receptor. | Regulates cell adhesion to fibronectin. | [3] |

| GM3 and CD9 | GM3 directly interacts with the tetraspanin CD9. | Cooperatively inhibits haptotactic cell motility. | |

| GM2/GM3 and CD82 | A heterodimer of GM2 and GM3 interacts with the tetraspanin CD82. | Inhibits cell motility by suppressing cMet kinase activity. | [2] |

| GM3, β1 Integrin, and EGFR | GM3 disrupts the association between β1 integrin and EGFR. | Inhibits ligand-independent cell proliferation. | [7] |

Experimental Protocols

Studying the interaction between a lipid like GM3 and membrane proteins requires specialized techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect GM3-Protein Interaction

This method is used to demonstrate a direct or indirect interaction between GM3 and a target membrane protein in a cellular context.

1. Cell Lysis and Membrane Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 or Brij98 in a buffer containing protease and phosphatase inhibitors). The choice of detergent is critical to maintain the integrity of the protein complex while solubilizing the membrane.

-

Incubate on ice to allow for complete lysis.

-

Centrifuge the lysate at high speed to pellet cellular debris. The supernatant contains the solubilized membrane proteins.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-coupled agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to the target membrane protein overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-antigen complexes.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Detection of GM3:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a dot blot or Western blot using an anti-GM3 antibody to detect the co-immunoprecipitated GM3.

References

- 1. researchgate.net [researchgate.net]

- 2. GM2/GM3 controls the organizational status of CD82/Met microdomains: further studies in GM2/GM3 complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Ganglioside GM3 blocks the activation of epidermal growth factor receptor induced by integrin at specific tyrosine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FRET detects lateral interaction between transmembrane domain of EGF receptor and ganglioside GM3 in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor glycosylation is required for ganglioside GM3 binding and GM3-mediated suppression [correction of suppresion] of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Mechanical Control of Cell Migration by the Metastasis Suppressor Tetraspanin CD82/KAI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetraspanin CD82 Regulates the Spatiotemporal Dynamics of PKCα in Acute Myeloid Leukemia [ouci.dntb.gov.ua]

Unveiling the Physicochemical Landscape of the GM3 Ganglioside Carbohydrate Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ganglioside GM3, the simplest of the gangliosides, plays a pivotal role in a myriad of cellular processes, including signal transduction, cell adhesion, and differentiation.[1][2] Its biological activity is largely dictated by the structural and physical properties of its carbohydrate headgroup. This technical guide provides an in-depth exploration of the physical properties of the GM3 carbohydrate moiety, detailed experimental protocols for its characterization, and a visualization of its involvement in key signaling pathways.

Physical Properties of the this compound

The carbohydrate portion of GM3, a trisaccharide composed of N-acetylneuraminic acid (Neu5Ac), galactose (Gal), and glucose (Glc) with the structure α-Neu5Ac-(2→3)-β-Gal-(1→4)-β-Glc, is central to its function.[1] While existing as part of a larger glycosphingolipid in nature, understanding the properties of this isolated oligosaccharide is crucial for elucidating its specific contributions to GM3's overall biological activity.

| Property | Value | Source |

| Molecular Formula | C23H39NO19 | [3] |

| Molecular Weight | 633.6 g/mol | [3] |

| Melting Point | Not applicable (amorphous solid) | [4] |

| Solubility | Readily soluble in aqueous solutions (up to 500 mg/mL at 25°C for the structurally identical 3'-Sialyllactose); poorly soluble in organic solvents. | [4] |

Experimental Protocols for Characterization

The analysis of the this compound requires a series of sophisticated analytical techniques to elucidate its structure and purity.

Release of the Carbohydrate Moiety from the Ceramide Backbone

To study the carbohydrate portion in isolation, it must first be cleaved from its lipid anchor. This can be achieved through chemical or enzymatic methods.

1. Ozonolysis (Chemical Method): This method cleaves the double bond in the sphingosine backbone of the ceramide.

-

Protocol:

-

Dissolve the purified GM3 ganglioside in methanol.

-

Subject the solution to ozonolysis to cleave the ceramide moiety.

-

Adjust the pH to 10 with triethanolamine and incubate at room temperature for 24 hours to release the oligosaccharide.

-

Isolate the released oligosaccharides using preparative thin-layer chromatography (TLC) with a solvent system such as chloroform:methanol:50 mM KCl (20:50:13 by volume).[5]

-

2. Enzymatic Cleavage: Specific endoglycoceramidases can be used to cleave the glycosidic bond between the oligosaccharide and the ceramide.

Purification and Analysis of the Released Oligosaccharide

Once cleaved, the carbohydrate moiety can be purified and analyzed using various chromatographic and spectrometric techniques.

1. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification and quantification of oligosaccharides.

-

Protocol for Amide Column HPLC:

-

Dissolve the lyophilized oligosaccharide sample in a mixture of acetonitrile and water.

-

Inject the sample onto an amide column (e.g., TSK Gel Amide-80).

-

Elute the oligosaccharides using a linear gradient of acetonitrile-water with a suitable buffer (e.g., 15 mM KH2PO4).

-

Monitor the elution profile by UV absorbance at 196 nm.[5]

-

2. Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for the qualitative analysis of carbohydrates.[6][7]

-

Protocol:

-

Spot the purified oligosaccharide sample onto a high-performance TLC (HPTLC) plate.

-